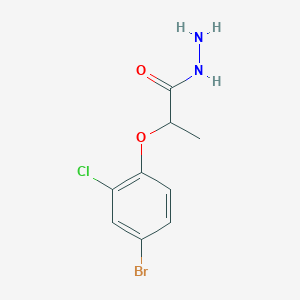

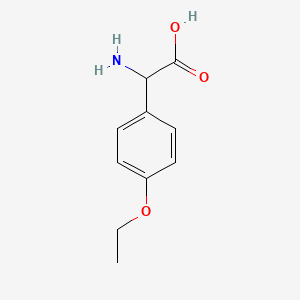

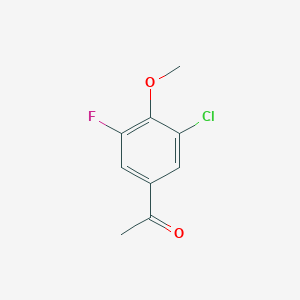

![molecular formula C15H12O4 B1334467 3-[(4-formylphenoxy)methyl]benzoic Acid CAS No. 479578-95-5](/img/structure/B1334467.png)

3-[(4-formylphenoxy)methyl]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-formylphenoxy)methyl]benzoic Acid is a compound that can be associated with the field of organic chemistry, particularly within the context of aromatic carboxylic acids and their derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and properties are discussed, which can provide insights into the analysis of 3-[(4-formylphenoxy)methyl]benzoic Acid.

Synthesis Analysis

The synthesis of related aromatic carboxylic acids often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform is detailed, using phase transfer catalysis and sodium hydroxide as a solvent . Similarly, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent is described . These methods could potentially be adapted for the synthesis of 3-[(4-formylphenoxy)methyl]benzoic Acid by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of aromatic carboxylic acids and their derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction for solid-state analysis . Density functional theory (DFT) calculations are also employed to optimize molecular structures and geometries, providing theoretical support for the experimental findings . These techniques would be relevant for analyzing the molecular structure of 3-[(4-formylphenoxy)methyl]benzoic Acid.

Chemical Reactions Analysis

Aromatic carboxylic acids can undergo various chemical reactions, including esterification, reduction, and coupling reactions. The synthesis of methyl esters from amino benzoic acids , and the formation of Schiff bases through condensation reactions , are examples of such transformations. The reactivity of the formyl group in 3-[(4-formylphenoxy)methyl]benzoic Acid would allow for similar reactions, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic carboxylic acids are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acid-base dissociation and solubility in different solvents . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids have been studied, indicating the potential for luminescence and other optical properties . These properties would be important to consider when analyzing 3-[(4-formylphenoxy)methyl]benzoic Acid.

科学的研究の応用

Liquid Crystal Synthesis

3-[(4-formylphenoxy)methyl]benzoic Acid is instrumental in synthesizing liquid crystal intermediates. These intermediates are critical for the development of ferroelectric and antiferroelectric liquid crystals. The synthesis process involves multiple stages including methylation, acylation, and reduction, highlighting its complex chemical versatility (Dou Qing, 2000).

Plant Growth Regulation

Research dating back to 1959 demonstrates the role of benzoic acid derivatives, including those similar to 3-[(4-formylphenoxy)methyl]benzoic Acid, in plant growth regulation. These compounds, particularly when chloro- and methyl-substituted, exhibit significant growth-promoting activities, influencing agricultural practices (Mary B. Pybus et al., 1959).

Antioxidant Properties

In 2017, research uncovered benzoic acid derivatives with strong antioxidant activities. These compounds, structurally related to 3-[(4-formylphenoxy)methyl]benzoic Acid, offer insights into developing new antioxidant agents (Lan-lan Xu et al., 2017).

Chemical Synthesis

The compound is also used in the synthesis of various chemical compounds. For example, its derivatives play a role in the synthesis of 2-hydroxy-4-methyl benzoic acid, which has multiple applications in organic chemistry and potentially in pharmaceuticals (Che Qing-ming et al., 2006).

Metabolism Research

The compound and its derivatives are also significant in studying microbial metabolism, as seen in the methanogenic degradation of m-cresol, revealing insights into environmental biochemistry (K. Londry & P. Fedorak, 1993).

特性

IUPAC Name |

3-[(4-formylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALDNBPQKSJDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397656 |

Source

|

| Record name | 3-[(4-formylphenoxy)methyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-formylphenoxy)methyl]benzoic Acid | |

CAS RN |

479578-95-5 |

Source

|

| Record name | 3-[(4-formylphenoxy)methyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

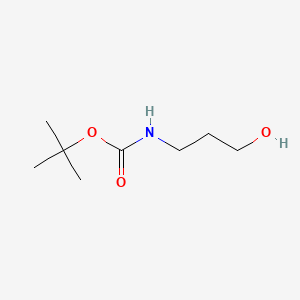

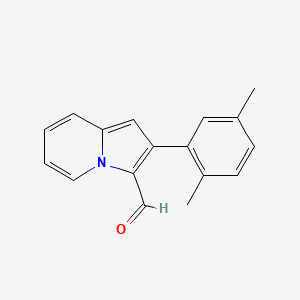

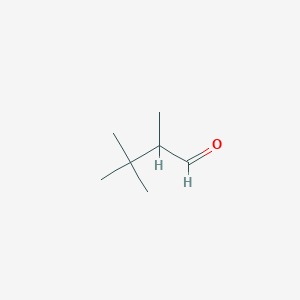

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

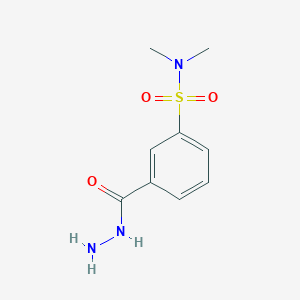

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

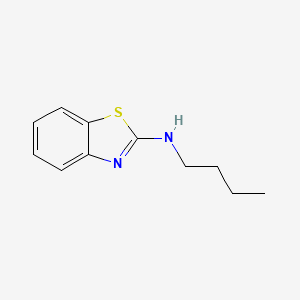

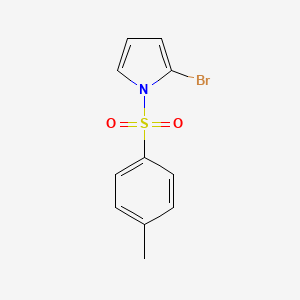

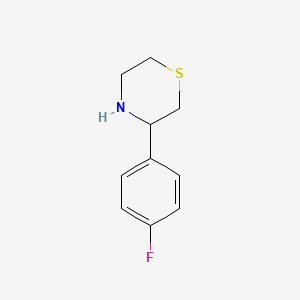

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)